N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide
Overview
Description
N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide is a chemical compound with the molecular formula C9H17N3O3 and a molecular weight of 215.25 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide typically involves the reaction of ethyl isocyanate with 3-methyloxolane-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved in its mechanism of action are often studied to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-(3-methyltetrahydrofuran-2-carbonyl)hydrazine-1-carboxamide
- N-ethyl-3-methyloxolane-2-carboxamide
Uniqueness
N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-ethyl-3-[(3-methyloxolane-2-carbonyl)amino]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-3-10-9(14)12-11-8(13)7-6(2)4-5-15-7/h6-7H,3-5H2,1-2H3,(H,11,13)(H2,10,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORBVNHTFGSDAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NNC(=O)C1C(CCO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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